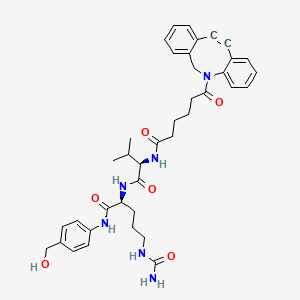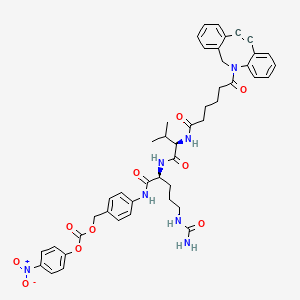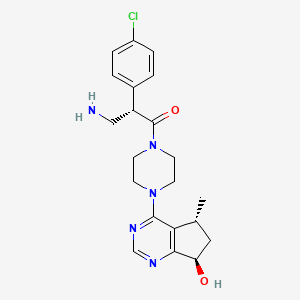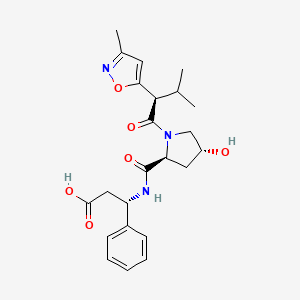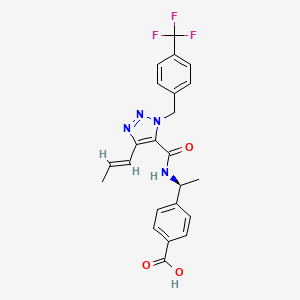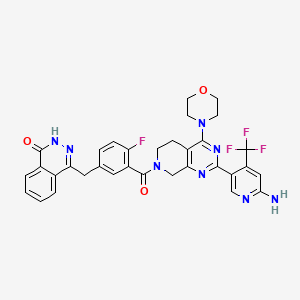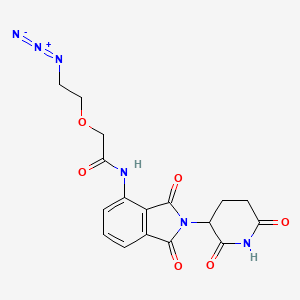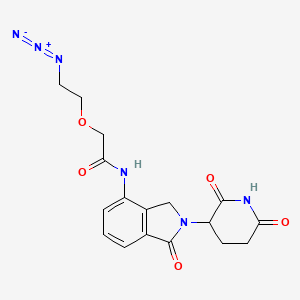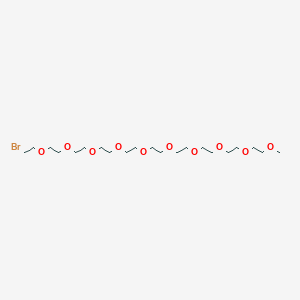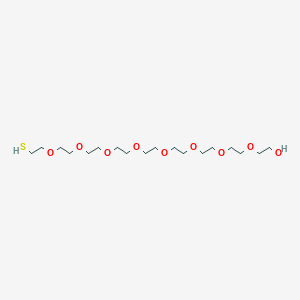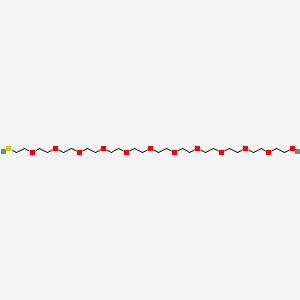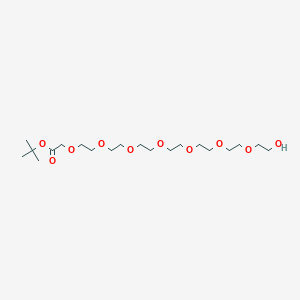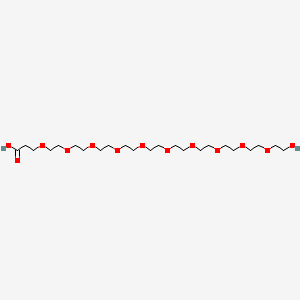
Hydroxy-PEG10-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxy-PEG10-acid, also known as HO-PEG10-CH2CH2COOH, is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is part of the polyethylene glycol family, which is known for its hydrophilic properties and ability to enhance the solubility of various molecules. This compound is particularly valuable in the field of targeted protein degradation, where it serves as a crucial component in the design and synthesis of PROTACs .
准备方法
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of catalysts such as potassium hydroxide and controlled temperature settings to ensure the desired molecular weight and functionalization .
Industrial Production Methods: In an industrial setting, the production of Hydroxy-PEG10-acid involves large-scale polymerization reactors where ethylene oxide is polymerized under controlled conditions. The process is followed by functionalization steps to introduce the hydroxy and carboxylic acid groups. The final product is purified through techniques such as distillation and chromatography to achieve the desired purity and molecular weight distribution .
化学反应分析
Types of Reactions: Hydroxy-PEG10-acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxy and carboxylic acid groups can participate in nucleophilic substitution reactions to form esters and ethers.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Acid chlorides or alkyl halides are often used in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of esters and ethers.
科学研究应用
Hydroxy-PEG10-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are designed to target and degrade specific proteins.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Medicine: Potential therapeutic applications in targeted protein degradation for the treatment of diseases such as cancer.
Industry: Used in the development of advanced drug delivery systems and bioconjugation techniques
作用机制
Hydroxy-PEG10-acid functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The hydroxy and carboxylic acid groups of this compound facilitate the conjugation of the PROTAC to both the target protein and the E3 ligase, ensuring the effective degradation of the target protein .
相似化合物的比较
Fmoc-8-amino-3,6-dioxaoctanoic acid: Another PEG-based linker used in the synthesis of antibody-drug conjugates.
Bis-Tos-PEG4: A PEG-based linker utilized in the synthesis of PROTACs.
Diethylene glycol bis (p-toluenesulfonate): A PEG-based linker used in various bioconjugation applications
Uniqueness: Hydroxy-PEG10-acid is unique due to its specific functional groups that allow for versatile conjugation in PROTAC synthesis. Its hydrophilic nature and ability to enhance solubility make it particularly valuable in biological and medicinal applications, where solubility and biocompatibility are crucial .
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46O13/c24-2-4-28-6-8-30-10-12-32-14-16-34-18-20-36-22-21-35-19-17-33-15-13-31-11-9-29-7-5-27-3-1-23(25)26/h24H,1-22H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFHAQBHHPSNON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
